molecular formula C21H24N2O2 B11399736 1-[3-(3-methylphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-[3-(3-methylphenoxy)propyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11399736
M. Wt: 336.4 g/mol
InChI Key: LJMOIGOMMBBYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-METHYLPHENOXY)PROPYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Oxolan-2-yl Group: This step involves the alkylation of the benzodiazole core with oxirane derivatives under basic conditions.

    Attachment of the 3-(3-Methylphenoxy)propyl Group: This final step involves the nucleophilic substitution reaction where the benzodiazole derivative reacts with 3-(3-methylphenoxy)propyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield alkanes or amines.

Scientific Research Applications

1-[3-(3-METHYLPHENOXY)PROPYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1H-Benzimidazole: Another benzodiazole derivative with similar biological activities.

    2-(2-Phenylethyl)benzimidazole: Known for its antimicrobial properties.

    3-(2-Hydroxyethyl)-1H-benzimidazole: Investigated for its potential therapeutic effects.

Uniqueness: 1-[3-(3-METHYLPHENOXY)PROPYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzodiazole core with the oxolan-2-yl and 3-(3-methylphenoxy)propyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

1-[3-(3-methylphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C21H24N2O2/c1-16-7-4-8-17(15-16)24-14-6-12-23-19-10-3-2-9-18(19)22-21(23)20-11-5-13-25-20/h2-4,7-10,15,20H,5-6,11-14H2,1H3

InChI Key

LJMOIGOMMBBYRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.